1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(5-bromo-1H-pyrrol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-8-3-5-2-6(7)9-4-5/h2,4,8-9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOMXMSCUOKHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine typically involves the bromination of a pyrrole derivative followed by the introduction of the N-methylmethanamine group. One common synthetic route includes the following steps:
Bromination: The starting material, 1H-pyrrole, is brominated at the 5-position using bromine or a bromine-containing reagent under controlled conditions.
N-Methylation: The brominated pyrrole is then reacted with methylamine or a methylating agent to introduce the N-methylmethanamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
Therapeutic Applications
1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine has shown potential in several therapeutic areas:
Gastrointestinal Disorders
Research indicates that this compound may be effective in treating conditions such as:
- Peptic Ulcers : It can inhibit upper gastrointestinal hemorrhage due to peptic ulcers and acute stress ulcers .
- Gastritis and Gastroesophageal Reflux Disease (GERD) : The compound has been explored for its ability to manage symptoms related to gastritis and GERD, potentially offering relief from gastric hyperacidity and related conditions .
Pharmaceutical Development
The compound is being investigated for its role in developing drugs aimed at:
- Zollinger-Ellison Syndrome : A condition characterized by excessive gastric acid production, where the compound may serve as a therapeutic agent .
Synthetic Chemistry Applications
In synthetic chemistry, 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine is utilized as a building block for various chemical reactions:
Stille Couplings
The compound acts as a pseudohalide coupling partner in Stille reactions, facilitating the formation of carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules and pharmaceuticals .
Synthesis of Pyrrole Derivatives
It serves as an intermediate in synthesizing various pyrrole derivatives, which are important in medicinal chemistry due to their diverse biological activities. The bromine atom in the structure enhances its reactivity, making it suitable for further functionalization .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the N-methylmethanamine group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Vonoprazan (TAK-438)
Chemical Structure : 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate .
Key Differences :
- Substituents: Vonoprazan replaces the bromine at position 5 with a 2-fluorophenyl group and adds a pyridin-3-ylsulfonyl group at position 1.
- Pharmacology : Acts as a P-CAB, reversibly inhibiting gastric H⁺/K⁺-ATPase with a plasma half-life of ~7 hours (vs. 1–2 hours for traditional PPIs). This extended half-life enables once-daily dosing for acid-related disorders .
- Therapeutic Use : Approved for Helicobacter pylori eradication and gastroesophageal reflux disease (GERD) due to superior acid suppression compared to PPIs .
BM212 Derivative (Serotonin Reuptake Inhibitor)
Chemical Structure : 1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine .
Key Differences :
- Substituents : Features 4-chlorophenyl groups at positions 1 and 5 and a methyl group at position 2.
- Pharmacology: Demonstrates serotonin reuptake inhibition comparable to sertraline (absorbance = 0.22 vs. The absence of bromine reduces electrophilicity, favoring CNS targeting .
Pyrrolo-Pyridine Bromine Derivatives
Example : 5-Bromo-1-butyl-3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine .
Key Differences :
- Core Structure : Incorporates a pyrrolo[2,3-b]pyridine scaffold instead of pyrrole.
- Substituents : Bromine at position 5 is retained, but a piperidinylmethyl group enhances lipophilicity and CNS penetration.
- Applications : Used in kinase inhibitor development, highlighting bromine’s role in modulating steric and electronic properties .
Structural and Functional Comparison Table
| Compound | Substituents (Position) | Molecular Weight | Primary Target | Half-Life (t₁/₂) | Therapeutic Use |
|---|---|---|---|---|---|
| 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine | Br (5), N-methylmethanamine (3) | ~229.1 g/mol | Synthetic intermediate | Not reported | Research applications |
| Vonoprazan (TAK-438) | 2-Fluorophenyl (5), Pyridin-3-ylsulfonyl (1) | 461.5 g/mol | H⁺/K⁺-ATPase | ~7 hours | GERD, H. pylori |
| BM212 Derivative | 4-Chlorophenyl (1,5), Methyl (2) | ~375.3 g/mol | Serotonin transporter | Not reported | Antidepressant research |
| Pyrrolo-Pyridine Bromine Derivative | Br (5), Piperidinylmethyl (3) | ~377.3 g/mol | Kinases | Not reported | Oncology research |
Key Research Findings
Bromine’s Role : The bromine in 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine enhances its utility in Suzuki-Miyaura coupling reactions, enabling the synthesis of aryl- or heteroaryl-substituted analogs for drug discovery .
Sulfonyl vs. Bromine: Vonoprazan’s pyridin-3-ylsulfonyl group improves binding to H⁺/K⁺-ATPase by forming hydrogen bonds, whereas bromine’s steric bulk may hinder such interactions in the target compound .
Therapeutic Divergence: Substituting bromine with fluorophenyl (as in Vonoprazan) shifts activity from synthetic intermediates to clinically viable drugs, underscoring substituent-driven target specificity .
Biological Activity
1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine, also known as a derivative of pyrrole, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This compound is particularly noted for its role as an inhibitor of the H, K-ATPase enzyme system, which is pivotal in gastric acid secretion. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 200.08 g/mol
- IUPAC Name : 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine
The presence of a bromine atom on the pyrrole ring is significant for its biological activity, influencing its interaction with various biological targets.
Inhibition of H, K-ATPase
1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine acts primarily by inhibiting the H, K-ATPase enzyme, which is crucial for proton transport in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, making it a potential candidate for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Interaction with Other Biomolecules
The compound has been shown to interact with various enzymes and proteins, influencing cellular processes such as:
- Cell Signaling : Modulating pathways that affect cell proliferation and apoptosis.
- Gene Expression : Influencing transcription factors and regulatory proteins that control gene expression related to cellular metabolism and growth .
Absorption and Distribution
Research indicates that 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 to 2 hours. Its bioavailability can be affected by dietary factors but generally remains stable under controlled conditions .
Metabolism and Excretion
The compound undergoes metabolic processes primarily in the liver, with metabolites excreted via urine. Understanding its metabolic pathways is crucial for predicting interactions with other drugs and optimizing therapeutic regimens.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine against various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly against:
| Cell Line | IC50 (µM) |
|---|---|
| ME-180 | 15.7 |
| A549 | 12.4 |
| HT-29 | 18.9 |
These results suggest that the compound may have potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth .
Dosage Effects in Animal Models
Animal studies have demonstrated that dosage significantly influences the biological effects of this compound. Lower doses tend to enhance cellular functions, while higher doses may lead to toxicity and adverse effects such as apoptosis.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine:
- Gastroprotective Effects : In a study involving animal models, the compound was shown to reduce gastric lesions induced by NSAIDs, indicating its protective role against gastric mucosal damage .
- Anticancer Activity : A comparative analysis revealed that modifications in the structure of pyrrole derivatives could enhance their anticancer properties. For instance, derivatives with additional functional groups exhibited improved potency against specific cancer cell lines .
- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents can lead to synergistic effects, enhancing overall efficacy in treating conditions like GERD and certain cancers .
Q & A
Q. Table 1. Synthetic Yield Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 70–75 |
| Methylamine (eq) | 1.0 | 1.5 | 1.2–1.3 |
| Reaction Time (h) | 12 | 24 | 18–20 |
| Yield (%) | 64 | >99 | 85–95 |
| Data derived from |
Q. Table 2. NMR Chemical Shifts in Different Solvents
| Proton | DMSO-d6 (δ, ppm) | Acetone-d6 (δ, ppm) |
|---|---|---|
| Pyrrole H (C3) | 7.51 | 7.35 |
| N–CH₃ | 2.93 | 2.19 |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
